molecular formula C11H16O2 B2506551 3-(Benzyloxy)butan-2-ol CAS No. 77312-73-3

3-(Benzyloxy)butan-2-ol

Cat. No. B2506551
CAS RN: 77312-73-3
M. Wt: 180.247
InChI Key: VQEAOBYESZEWRQ-UHFFFAOYSA-N
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Description

The compound "3-(Benzyloxy)butan-2-ol" is a chemical entity that can be considered an intermediate in organic synthesis. It contains a benzyloxy group attached to a butan-2-ol backbone. This structure is relevant in the synthesis of various organic compounds, including pharmaceuticals and pesticides, due to its functional group that allows for further chemical modifications .

Synthesis Analysis

The synthesis of related compounds has been reported in several studies. For instance, the synthesis of 1-benzyloxy-but-3-en-2-one involved nucleophilic substitution, deprotection, Grignard reaction, and oxidation, starting from 2-chloro-1,1-dimethoxy ethane, with an overall yield of 50.4% . Similarly, (S)-(+)-2-(N-benzylamino)butan-1-ol was synthesized from its Schiff base by catalytic hydrogenation over palladium, indicating the versatility of benzyl-protected intermediates in synthesis . These methods could potentially be adapted for the synthesis of "3-(Benzyloxy)butan-2-ol".

Molecular Structure Analysis

The molecular structure of "3-(Benzyloxy)butan-2-ol" would consist of a benzyl ether moiety and a secondary alcohol. The presence of these functional groups allows for a variety of chemical reactions. The stereochemistry of related compounds, such as 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives, has been studied using NMR and X-ray crystallography, which could provide insights into the conformational preferences of "3-(Benzyloxy)butan-2-ol" .

Chemical Reactions Analysis

Compounds with benzyl ether groups, such as "3-(Benzyloxy)butan-2-ol", can undergo various chemical reactions. For example, hypervalent (tert-butylperoxy)iodanes have been used to oxidize benzyl ethers to esters at room temperature, which could be a relevant reaction for the deprotection or transformation of "3-(Benzyloxy)butan-2-ol" . Additionally, the presence of the secondary alcohol group opens up reactions such as esterification, oxidation to ketones, and participation in nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "3-(Benzyloxy)butan-2-ol" are not directly reported, related compounds provide some context. For instance, the ionization constants (pKa) of Mannich bases related to the structure of "3-(Benzyloxy)butan-2-ol" suggest that protonation may occur at physiological pH, which could influence the solubility and reactivity of the compound . The physical properties such as melting point, boiling point, and solubility would be influenced by the presence of the benzyl and hydroxyl groups, affecting its behavior in different solvents and under various temperature conditions.

Scientific Research Applications

Enantioselective Synthesis

3-(Benzyloxy)butan-2-ol derivatives have been synthesized from diethyl tartrate, showcasing their utility in asymmetric hydrogen transfer reductions of various ketones. These compounds, when used with Ru(II) or Ir(I) complexes, have achieved enantiomeric excesses (ee) up to 80% (Aboulaala et al., 2005).

Synthesis of Pharmaceutical Compounds

A derivative of 3-(Benzyloxy)butan-2-ol, 1-benzyloxy-3-butyn-2-ol, has been utilized in the synthesis of aromatic bisabolane sesquiterpenes. This compound, derived from (2S,3S)-4-benzyloxy-2,3-epoxybutyl chloride, has been a key intermediate in the enantiodivergent synthesis of these sesquiterpenes (Takano et al., 1989).

Membrane Development

In the field of membrane technology, benzyl-3-butylimidazolium tetrafluoroborate, a compound related to 3-(Benzyloxy)butan-2-ol, has been used in polydimethylsiloxane (PDMS) membranes. These membranes have shown increased selectivity and flux for butan-1-ol in separation processes (Kohoutová et al., 2010).

Organic Synthesis

3-(Benzyloxy)butan-2-ol derivatives have been used in various organic synthesis processes. For example, the opening of trans-2-3-epoxy-butan-1-ol derivatives with organometallic reagents has been studied to improve yields and regioselectivity, essential for natural product synthesis (Skrydstrup et al., 1990).

Liquid-Liquid Equilibria Studies

Studies involving 3-(Benzyloxy)butan-2-ol derivatives have included the examination of liquid-liquid equilibria in systems containing ionic liquids. This research is crucial for understanding solvent interactions in various chemical processes (Domańska & Marciniak, 2007).

Synthesis of HIV Protease Inhibitors

5(S)-Benzyloxymethyl-2(5H)-furanone, a compound related to 3-(Benzyloxy)butan-2-ol, has been used in the synthesis of nonpeptidal ligands for HIV protease inhibitors. This process involved a novel stereoselective photochemical addition as a key step (Ghosh et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which mean it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

3-phenylmethoxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEAOBYESZEWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)butan-2-ol

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